6-nitro-2-propyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-propyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 6-nitro-2-propyl-1H-quinazolin-4-one typically involves the nitration of a quinazolinone precursor. One common method is the nitration of 2-propyl-1H-quinazolin-4-one using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-nitro-2-propyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include 6-amino-2-propyl-1H-quinazolin-4-one and 6-carboxy-2-propyl-1H-quinazolin-4-one .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-nitro-2-propyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
6-nitro-2-propyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-methyl-4H-quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
6-amino-2-propyl-1H-quinazolin-4-one: A reduction product of this compound with potential antimicrobial activity.
2,3-disubstituted quinazolinones: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
6-nitro-2-propyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKIDNFZIWZGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.